An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloropyrimidine-4-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloropyrimidine-4-carboxamide (CAS No: 98136-42-6), a key intermediate in medicinal chemistry and drug development. The document details a probable synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.
Introduction
2,6-Dichloropyrimidine-4-carboxamide is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antiviral agents. The presence of two reactive chlorine atoms at the C2 and C6 positions, along with a carboxamide group at the C4 position, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules through nucleophilic substitution and other coupling reactions. Its structural features suggest its potential as an intermediate in the development of targeted therapies.
Synthesis
Proposed Synthetic Pathway
The synthesis is expected to proceed via the initial formation of 2,6-dihydroxy-pyrimidine-4-carboxamide from diethyl malonate and urea, followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of 2,6-Dichloropyrimidine-4-carboxamide.
Protocol 1: Synthesis of 2,6-Dihydroxypyrimidine-4-carboxamide (Precursor)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate, followed by the portion-wise addition of urea.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A precipitate of the sodium salt of the product will form.
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Work-up: After cooling to room temperature, filter the precipitate and wash with ethanol. Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2,6-dihydroxypyrimidine-4-carboxamide.
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Purification: Filter the white solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide
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Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 2,6-dihydroxypyrimidine-4-carboxamide.
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Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
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Reaction: Heat the mixture to reflux (around 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it slowly onto crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Characterization Data
While experimentally obtained spectra for 2,6-Dichloropyrimidine-4-carboxamide are not widely published, the following tables summarize the expected and predicted physicochemical and spectroscopic data based on its structure and data from analogous compounds. Commercial suppliers may provide batch-specific characterization data upon request.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 98136-42-6 |
| Molecular Formula | C₅H₃Cl₂N₃O |
| Molecular Weight | 192.00 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity | >98% (as offered by commercial suppliers)[2] |
Spectroscopic Data (Predicted and Analog-Based)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H-5 |
| ~7.5 - 8.0 | Broad Singlet | 1H | -NH₂ (one proton) |
| ~7.0 - 7.5 | Broad Singlet | 1H | -NH₂ (one proton) |
| Note: Predicted values in DMSO-d₆. The amide protons may appear as two distinct broad singlets due to restricted rotation around the C-N bond. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (carboxamide) |
| ~162 | C-2, C-6 |
| ~155 | C-4 |
| ~120 | C-5 |
| Note: Predicted values in DMSO-d₆. |
Table 3: Key IR Absorption Bands (Based on Analogs)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amide) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | N-H bending (amide II) |
| ~1550 | Strong | C=N stretching (pyrimidine ring) |
| 800 - 700 | Strong | C-Cl stretching |
| Note: Based on data for similar pyrimidine carboxamides and dichloropyrimidines.[3] |
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 191.97260 |
| [M+Na]⁺ | 213.95454 |
| [M-H]⁻ | 189.95804 |
| Source: PubChem.[4] |
Experimental Workflow and Potential Applications
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 2,6-Dichloropyrimidine-4-carboxamide, followed by its potential use in the development of kinase inhibitors, a common application for such scaffolds.
Due to the presence of the dichloropyrimidine core, a known scaffold in many kinase inhibitors, it is plausible that derivatives of 2,6-Dichloropyrimidine-4-carboxamide could be investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. The two chlorine atoms provide anchor points for combinatorial synthesis to explore structure-activity relationships (SAR) and optimize binding to the ATP-binding pocket of a target kinase.
Conclusion
2,6-Dichloropyrimidine-4-carboxamide is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. This guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. Further research to publish the experimentally verified synthesis and characterization data would be a valuable contribution to the scientific community.
References
- 1. 98136-42-6|2,6-Dichloropyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. 2,6-DichloropyriMidine-4-carboxaMide, CasNo.98136-42-6 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. PubChemLite - 2,6-dichloropyrimidine-4-carboxamide (C5H3Cl2N3O) [pubchemlite.lcsb.uni.lu]
